molecular formula C22H27N3O B3808616 (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol

(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol

Cat. No. B3808616
M. Wt: 349.5 g/mol
InChI Key: PLCUEEHQNFJBSU-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment.

Scientific Research Applications

(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has been studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways. (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has also been shown to have a low affinity for the mu opioid receptor, which is responsible for the analgesic effects of opioids. This makes it a promising candidate for the development of non-addictive pain medications.

Mechanism of Action

(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol acts as a selective agonist for the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system. Activation of the delta opioid receptor by (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This results in the activation of potassium channels and the hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability and the modulation of pain and reward pathways.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting that it may have potential as a treatment for addiction. In addition, (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory pain conditions.

Advantages and Limitations for Lab Experiments

One advantage of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol is its high selectivity for the delta opioid receptor, which allows for the study of the specific effects of delta receptor activation. However, one limitation is that (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol has a relatively short half-life, which may make it difficult to study its long-term effects in animal models.

Future Directions

There are several future directions for the study of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol. One area of research is the development of novel pain medications that target the delta opioid receptor. Another area of research is the investigation of the potential use of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol in the treatment of addiction. Additionally, there is a need for further studies to elucidate the long-term effects of (3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol on pain and reward pathways.

properties

IUPAC Name

(3S,4S)-4-naphthalen-2-yl-1-[(1-propylimidazol-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-2-11-25-13-10-23-22(25)16-24-12-9-20(21(26)15-24)19-8-7-17-5-3-4-6-18(17)14-19/h3-8,10,13-14,20-21,26H,2,9,11-12,15-16H2,1H3/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCUEEHQNFJBSU-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=CN=C1CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
Reactant of Route 2
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
Reactant of Route 3
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
Reactant of Route 4
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol
Reactant of Route 6
(3S*,4S*)-4-(2-naphthyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-ol

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